3-Fluoropyridine-4-sulfonyl chloride
Overview
Description
3-Fluoropyridine-4-sulfonyl chloride is an organofluorine compound that features a fluorine atom attached to the third position of a pyridine ring and a sulfonyl chloride group at the fourth position
Mechanism of Action
Target of Action
3-Fluoropyridine-4-sulfonyl chloride is primarily used in the synthesis of fluorinated pyridines . The primary targets of this compound are organic groups that participate in Suzuki–Miyaura (SM) coupling reactions . These targets include electrophilic organic groups, which undergo oxidative addition, and nucleophilic organic groups, which undergo transmetalation .
Mode of Action
The compound interacts with its targets through a process known as SM coupling . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound involve the formation of carbon–carbon bonds . The compound’s action in SM coupling reactions leads to the formation of new carbon–carbon bonds, which can have significant downstream effects in the synthesis of complex organic molecules .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds through SM coupling reactions . This can lead to the synthesis of a variety of complex organic molecules, including fluorinated pyridines .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the success of SM coupling reactions depends on the reaction conditions, which need to be exceptionally mild and functional group tolerant . Additionally, the stability of the compound and its reactivity can be influenced by factors such as temperature and the presence of other reagents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoropyridine-4-sulfonyl chloride typically involves the fluorination of pyridine derivatives. One common method is the direct fluorination of pyridine using cesium fluorosulfate (CsSO4F) as a fluorine source. This reaction is carried out at room temperature and produces a mixture of fluorinated pyridine products .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The exact methods can vary depending on the desired purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoropyridine-4-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Electrophilic Aromatic Substitution: The fluorine atom on the pyridine ring can participate in electrophilic aromatic substitution reactions, although its reactivity is reduced compared to non-fluorinated pyridines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) are commonly used under mild conditions.
Electrophilic Aromatic Substitution: Reagents such as sulfuric acid or chlorosulfonic acid can be used to introduce additional substituents onto the pyridine ring.
Major Products Formed:
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Electrophilic Aromatic Substitution: Products include various substituted pyridines depending on the electrophile used.
Scientific Research Applications
3-Fluoropyridine-4-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: It can be used to modify biological molecules, potentially altering their activity or stability.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their unique properties.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
- 2-Fluoropyridine-4-sulfonyl chloride
- 4-Fluoropyridine-3-sulfonyl chloride
- 3-Chloropyridine-4-sulfonyl chloride
Comparison: 3-Fluoropyridine-4-sulfonyl chloride is unique due to the specific positioning of the fluorine and sulfonyl chloride groups, which can influence its reactivity and applications. Compared to its chlorinated analogs, the fluorinated compound may exhibit different electronic properties and reactivity patterns, making it valuable for specific synthetic applications .
Properties
IUPAC Name |
3-fluoropyridine-4-sulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClFNO2S/c6-11(9,10)5-1-2-8-3-4(5)7/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSWDCLSCYOSMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1S(=O)(=O)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClFNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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